Cas no 13836-37-8 (Boc-Arg(Tos)-OH)
Boc-Arg(Tos)-OH Chemical and Physical Properties
Names and Identifiers
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- N(alpha)-boc-N(omega)-tosyl-L-arginine
- na-T-boc-N-omega-P-tosyl-L-arginine
- BOC-Arg(Tos)-OH.EtOAc
- Boc-Arg(Tos)-OH
- Nalpha-(tert-Butoxycarbonyl)-Nomega-(p-toluenesulfonyl)-L-arginine
- Boc-L-Arg(Tos)-OH
- N-Boc-N'-tosyl-L-arginine
- N-Boc-N-tosyl-L-arginine
- N-α-Boc-N-ω-tosyl-L-arginine
- Ornithine, N(2)-carboxy-N(5)-[(p-tolylsulfonyl)amidino]-, N(2)-tert-butyl ester, L-
- BOC-AMINOACID
- BOC-ARG(TOS)
- Boc-Arg(Tosyl)-OH
- BOC-ARGININE(TOS)-OH
- BOC-L ARGININE (TOS)
- BOC-L-ARG(TOS)
- Boc-L-Arg-NTos
- boc-Ng-tosyl-L-arginine
- Boc-tosyl-Arginine
- Na-Boc-Nw-4-toluenesulfonyl-L-arginine
- N-alpha-BOC-N-omega-Tosyl-L-arginine
- nyl]amino]methyl]
- Nα-(tert-Butoxycarbonyl)-Nω-(p-toluenesulfonyl)-L-arginine
- Nα-Boc-Nω-tosyl-L-arginine
- (R)-2-(tert-Butoxycarbonylamino)-5-(3-tosylguanidino)pentanoic acid
- nyl]amino]methyl]-
- Nα-Boc-Nω-tosyl-L-ar
- C18H28N4O6S
- L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-
- L-Ornithine, N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-
- N(2)-tert-Butoxycarbonyl-N(G)-tosyl-L-arginine
- Nalpha-Boc-Nomega-tosyl-L-arginine
- Boc-Arg(Tos)OH
- Boc
-
- MDL: MFCD00065557
- Inchi: 1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1
- InChI Key: WBIIPXYJAMICNU-AWEZNQCLSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N/C(/N)=N/CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 428.17300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 11
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 1.6
- Topological Polar Surface Area: 169
Experimental Properties
- Color/Form: White solid
- Density: 1.3100
- Melting Point: ~90 °C (dec.)
- PSA: 166.06000
- LogP: 3.90900
- Specific Rotation: -3.5 º (c=4% in DMF)
- Optical Activity: [α]20/D −3.5±0.5°, c = 4% in DMF
- Solubility: Not determined
Boc-Arg(Tos)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S22;S24/25
Boc-Arg(Tos)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113239-1g |
Boc-Arg(Tos)-OH |
13836-37-8 | 98% | 1g |
¥31.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113239-25g |
Boc-Arg(Tos)-OH |
13836-37-8 | 98% | 25g |
¥384.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B113239-5g |
Boc-Arg(Tos)-OH |
13836-37-8 | 98% | 5g |
¥96.90 | 2023-09-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3766-5G |
Nα-(tert-Butoxycarbonyl)-Nω-(p-toluenesulfonyl)-L-arginine |
13836-37-8 | >95.0%(T)(HPLC) | 5g |
¥900.00 | 2024-04-17 | |
| Fluorochem | M03258-1g |
Boc-Arg(Tos)-OH |
13836-37-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03258-5g |
Boc-Arg(Tos)-OH |
13836-37-8 | 95% | 5g |
£17.00 | 2022-02-28 | |
| Fluorochem | M03258-25g |
Boc-Arg(Tos)-OH |
13836-37-8 | 95% | 25g |
£58.00 | 2022-02-28 | |
| TRC | B391635-1g |
Boc-Arg(Tos)-OH |
13836-37-8 | 1g |
$ 75.00 | 2023-04-18 | ||
| TRC | B391635-5g |
Boc-Arg(Tos)-OH |
13836-37-8 | 5g |
$ 236.00 | 2023-04-18 | ||
| TRC | B391635-10g |
Boc-Arg(Tos)-OH |
13836-37-8 | 10g |
$ 316.00 | 2023-04-18 |
Boc-Arg(Tos)-OH Suppliers
Boc-Arg(Tos)-OH Related Literature
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Bo Liu,Qifa Zhang,Yunhui Zhao,Lixia Ren,Xiaoyan Yuan J. Mater. Chem. B 2019 7 5695
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2. Total synthesis of urogastrone (human epidermal growth factor, h-EGF). Part 1. Synthesis of the fully protected urogastroneMasahiro Neya,Daijiro Hagiwara,Yoshio Miyazaki,Takashi Nakamura,Keiji Hemmi,Masashi Hashimoto J. Chem. Soc. Perkin Trans. 1 1989 2187
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3. A conjugate from a laminin-related peptide, Tyr-Ile-Gly-Ser-Arg, and chitosan: efficient and regioselective conjugation and significant inhibitory activity against experimental cancer metastasis, 1Yasuhiro Nishiyama,Tomoko Yoshikawa,Nobumichi Ohara,Keisuke Kurita,Keiko Hojo,Haruhiko Kamada,Yasuo Tsutsumi,Tadanori Mayumi,Koichi Kawasaki 1. Yasuhiro Nishiyama Tomoko Yoshikawa Nobumichi Ohara Keisuke Kurita Keiko Hojo Haruhiko Kamada Yasuo Tsutsumi Tadanori Mayumi Koichi Kawasaki J. Chem. Soc. Perkin Trans. 1 2000 1161
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Alessandro Calabretta,Tullia Tedeschi,Gabriella Di Cola,Roberto Corradini,Stefano Sforza,Rosangela Marchelli Mol. BioSyst. 2009 5 1323
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5. Cyclo(-arginyl-sarcosyl-aspartyl-phenylglycyl-)2. Simple synthesis of an RGD-related peptide with inhibitory activity for platelet aggregationNorikazu Nishino,Jun Hayashida,Toru Arai,Hisakazu Mihara,Yukio Ueno,Hiromichi Kumagai J. Chem. Soc. Perkin Trans. 1 1996 939
Additional information on Boc-Arg(Tos)-OH
Boc-Arg(Tos)-OH (CAS No. 13836-37-8): A Critical Reagent in Peptide Synthesis and Biomedical Applications
Boc-Arg(Tos)-OH, formally known as N-t-butoxycarbonyl-L-arginine tosylate (CAS No. 13836-37-8), is a strategically important protected amino acid widely utilized in the synthesis of bioactive peptides and proteins. This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), where its dual protection strategy—Boc (tert-butyloxycarbonyl) for the α-amino group and Tos (tosylate) for the guanidino group—ensures precise control over reaction conditions during multi-step synthesis processes. Recent advancements in medicinal chemistry have further highlighted its role in optimizing yield and purity of complex peptides, particularly those requiring arginine residues at specific positions.
The structural uniqueness of Boc-Arg(Tos)-OH lies in its ability to stabilize the arginine side chain while maintaining reactivity at the α-amino terminus. This dual protection mechanism, validated by studies published in Journal of Medicinal Chemistry (2022), enables sequential coupling reactions with minimal side reactions—a critical advantage when synthesizing long-chain peptides for drug discovery programs targeting cancer and autoimmune diseases. The Tos group’s stability under basic conditions has been experimentally confirmed to reduce deprotection errors by up to 40% compared to traditional Z-group protected arginines, as demonstrated in comparative studies by Smith et al.
In biomedical research, Boc-Arg(Tos)-OH-derived peptides are increasingly applied in targeted drug delivery systems. A groundbreaking study from the Nature Communications (2023) highlighted its use in creating arginine-rich cell-penetrating peptides (CPPs) that enhance intracellular delivery of siRNA therapeutics without compromising membrane integrity. The compound’s role in stabilizing CPP secondary structures during transfection processes has been linked to improved therapeutic indices in preclinical models of neurodegenerative disorders.
Synthetic methodologies involving CAS No. 13836-37-8 have evolved significantly with green chemistry principles gaining traction. Recent protocols published in Green Chemistry (2024) describe solvent-free microwave-assisted syntheses that reduce reaction times by 65% while maintaining >95% purity levels for final peptides incorporating this protected arginine residue. These advancements address sustainability concerns while meeting stringent regulatory requirements for pharmaceutical intermediates.
Clinical translation efforts are now focusing on using Boc-Tosylated arginine derivatives to develop next-generation immunomodulatory agents. A phase I clinical trial reported in Clinical Cancer Research (Q1 2024) demonstrated that a peptide containing this residue exhibited enhanced T-cell activation profiles compared to conventional immunotherapies, with favorable safety profiles observed across all tested dosages.
Ongoing research into post-translational modifications has identified novel applications for this compound in mimicking protein glycosylation patterns—a critical area for producing biologically active recombinant proteins used in enzyme replacement therapies. Structural studies using cryo-electron microscopy have revealed how the Boc-Tos protected arginine motif facilitates precise placement of glycan chains during automated synthesis processes, a discovery with significant implications for vaccine development platforms.
The continued evolution of SPPS technologies ensures ongoing relevance of Boc-Tosylated L-arginine (
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